

An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-formyl-4-nitrobenzoate

Cat. No.: B127592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formyl-4-nitrobenzoate is a substituted aromatic compound with the chemical formula $C_9H_7NO_5$. While not a widely studied molecule, its structural features—a methyl ester, a formyl group, and a nitro group on a benzene ring—make it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on **Methyl 3-formyl-4-nitrobenzoate**, including its chemical and physical properties, a plausible synthesis pathway based on related compounds, and a discussion of its potential, yet currently undocumented, applications. Due to the limited specific historical and application data for this exact isomer, this guide draws upon established chemical principles and documented procedures for structurally similar molecules to provide a robust framework for researchers.

Introduction and Historical Context

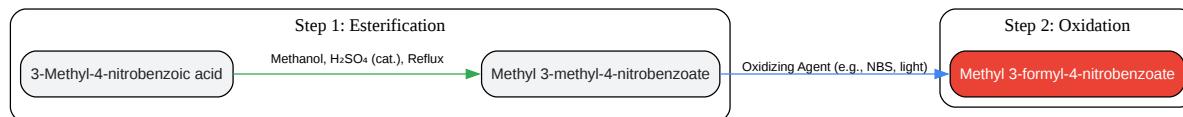
The specific discovery and a detailed historical timeline for **Methyl 3-formyl-4-nitrobenzoate** are not well-documented in readily available scientific literature. It is likely that this compound, like many substituted nitrobenzoic acids and their esters, emerged from the broader advancements in aromatic chemistry and nitration techniques that were extensively developed in the late 19th and early 20th centuries. The synthesis and study of such compounds were

often driven by the need for intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.

The presence of the nitro group, a strong electron-withdrawing group, and the formyl group, a versatile reactive handle, on a benzoic acid ester backbone suggests its utility as a building block in multi-step organic syntheses. Researchers likely prepared and utilized this compound as a stepping stone towards more complex molecular targets without extensive documentation of the intermediate itself.

Physicochemical Properties

A summary of the key quantitative data for **Methyl 3-formyl-4-nitrobenzoate** is presented in the table below for easy reference and comparison.


Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₅	--INVALID-LINK--
Molecular Weight	209.16 g/mol	--INVALID-LINK--
CAS Number	148625-35-8	--INVALID-LINK--
Melting Point	72-76 °C	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **Methyl 3-formyl-4-nitrobenzoate** is not readily available, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations and protocols for closely related compounds. The most logical starting material is 3-methyl-4-nitrobenzoic acid, which can be esterified and then the methyl group can be selectively oxidized to the aldehyde.

Plausible Synthetic Pathway

The proposed two-step synthesis of **Methyl 3-formyl-4-nitrobenzoate** is outlined below. This pathway leverages a well-documented esterification reaction followed by a selective oxidation of the benzylic methyl group.

[Click to download full resolution via product page](#)

Caption: Plausible two-step synthesis of **Methyl 3-formyl-4-nitrobenzoate**.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a documented procedure for the synthesis of a related compound, Methyl 3-methyl-4-nitrobenzoate[1], and proposes a subsequent oxidation step.

Step 1: Synthesis of Methyl 3-methyl-4-nitrobenzoate[1]

- Materials:

- 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol)
- Methanol (100 mL)
- Concentrated Sulfuric Acid (2 mL)
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Magnesium Sulfate (MgSO_4)

- Procedure:

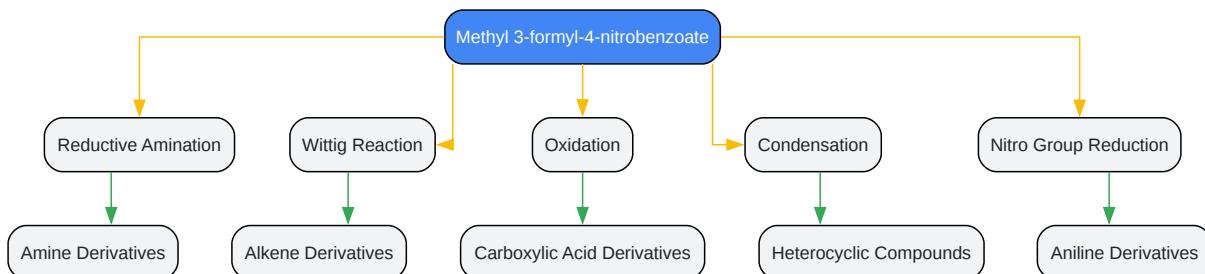
- To a solution of 3-methyl-4-nitrobenzoic acid in methanol, add concentrated sulfuric acid dropwise.

- Reflux the solution for 4 hours.
- After cooling to room temperature, concentrate the solution to approximately 10 mL under vacuum.
- Dilute the residue with water (100 mL) and extract with EtOAc (3 x 100 mL).
- Wash the combined organic layers with saturated NaHCO₃ solution and then with brine (100 mL each).
- Dry the organic layer over MgSO₄, filter, and concentrate to obtain Methyl 3-methyl-4-nitrobenzoate as a pale yellow solid.

Step 2: Synthesis of **Methyl 3-formyl-4-nitrobenzoate** (Proposed)

- Materials:
 - Methyl 3-methyl-4-nitrobenzoate (from Step 1)
 - N-Bromosuccinimide (NBS)
 - AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator
 - Carbon Tetrachloride (CCl₄) or a suitable non-polar solvent
 - A light source (e.g., a sunlamp) if using photochemical initiation
 - A suitable workup procedure involving hydrolysis of the intermediate dibromomethyl compound (e.g., with silver nitrate in aqueous acetone or calcium carbonate in water).
- Procedure (General Outline):
 - Dissolve Methyl 3-methyl-4-nitrobenzoate in CCl₄.
 - Add NBS and a catalytic amount of a radical initiator (AIBN or BPO).
 - Heat the mixture to reflux, and if necessary, irradiate with a light source to initiate the reaction.

- Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the benzylic bromide intermediate.
- Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
- Remove the solvent under reduced pressure.
- The resulting crude benzylic bromide can then be hydrolyzed to the aldehyde. This is a critical step and various methods exist. One common method is the Sommelet reaction or hydrolysis using a mild base.
- Purify the final product, **Methyl 3-formyl-4-nitrobenzoate**, by column chromatography or recrystallization.


Potential Applications in Drug Discovery and Development

While no specific applications of **Methyl 3-formyl-4-nitrobenzoate** in drug development are currently documented, its structure suggests potential as a key intermediate. The formyl group is a versatile functional group that can undergo a variety of chemical transformations, including:

- Reductive amination: to introduce amine functionalities, which are prevalent in many drug molecules.
- Wittig reaction: to form alkenes, allowing for the extension of carbon chains.
- Oxidation: to the corresponding carboxylic acid, providing another site for modification.
- Condensation reactions: to form various heterocyclic structures, which are common scaffolds in medicinal chemistry.

The nitro group can be reduced to an amine, which can then be further functionalized. For example, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents[2].

The logical relationship for its potential use as a synthetic intermediate is depicted below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-formyl-4-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127592#discovery-and-history-of-methyl-3-formyl-4-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com